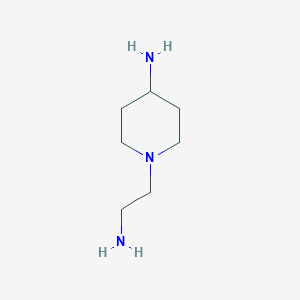
1-(2-Aminoethyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)piperidin-4-amine is a chemical compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-amine can be synthesized through various methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistency of the final product.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into various amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Various amines
Substitution: Functionalized derivatives with different substituents
科学研究应用
1-(2-Aminoethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a key intermediate in the development of pharmaceuticals, including potential treatments for neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The compound’s structure allows it to bind to specific sites on target molecules, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
1-(2-Aminoethyl)piperidin-4-amine can be compared with other similar compounds, such as:
- 2-(1-Piperidinyl)ethanamine
- N-(2-Aminoethyl)piperidine
- 2-Piperidinoethanamine
Uniqueness: The unique structure of this compound, with its specific arrangement of functional groups, provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and materials.
属性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H17N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,8-9H2 |
InChI 键 |
VINFXERGGYVMBV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)






![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid](/img/structure/B13512266.png)

![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)

